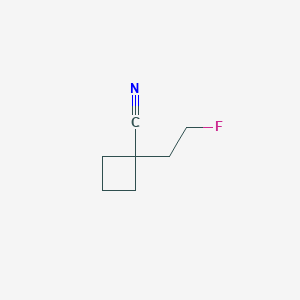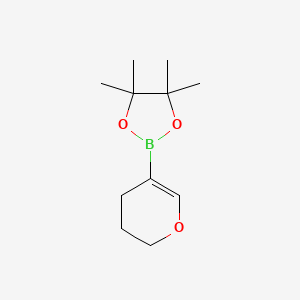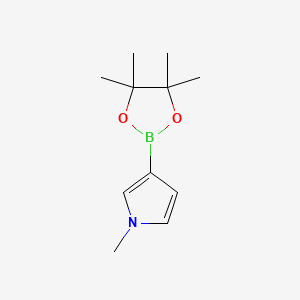
1-(2-Fluoroethyl)cyclobutanecarbonitrile
Übersicht
Beschreibung
1-(2-Fluoroethyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C7H10FN . It has a molecular weight of 127.16 g/mol . This compound is intended for research use only and is not intended for human or veterinary use.
Physical And Chemical Properties Analysis
1-(2-Fluoroethyl)cyclobutanecarbonitrile has a density of 1.0±0.1 g/cm3 and a boiling point of 203.5±5.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
- Fluoropolymers in Supercritical Carbon Dioxide : The synthesis of fluoropolymers, known for their high-performance properties in technologically demanding applications, can be facilitated in supercritical fluids like carbon dioxide. This method addresses environmental concerns associated with traditional solvents like chlorofluorocarbons (DeSimone, Guan, & Elsbernd, 1992).
Chemical Reaction Dynamics
- Fluoro‐Ene Reaction in Enyne‐Allenes : Research on fluoroalkyl-substituted enyne-allenes, synthesized to explore the possibility of a fluoro-ene reaction, showed that fluorine atom transfer was not observed, favoring the formation of 1H-cyclobuta[a]indenes despite high strain energy. This indicates the kinetic favorability of cyclobutene formation over fluorine shifts (Çinar et al., 2014).
Novel Synthesis Methods
- Synthesis of Monofluorocyclobutanes : A novel approach for synthesizing various new 1-fluoro-1-alkyl(or aryl)-2-substituted cyclobutanes from 1-alkyl(or aryl)cyclopropyl carbinols has been established. This method uses a combination of ring expansion and fluorination (Kanemoto, Shimizu, & Yoshioka, 1987).
Photophysics and Fluorescence Studies
- Photoactive Chromophore Studies : Research involving photoactive chromophores like 2-Naphthyl-labeled ladderanes provides insights into ground state interchromophore interactions, fluorescence characteristics, and electronic structures. These studies are crucial in understanding the photophysical behavior of complex organic molecules (Li and Fox, 1996).
Potential Medical Applications
- PET Tracer for Tumor Delineation : The synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), aimed for positron emission tomography (PET), indicates the potential of such compounds in tumor detection and imaging (Shoup & Goodman, 1999).
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN/c8-5-4-7(6-9)2-1-3-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRFCNSAUAQZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCF)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)cyclobutanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393649.png)











![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)
